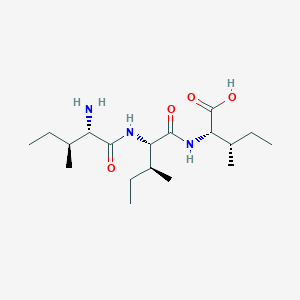

L-Isoleucine, L-isoleucyl-L-isoleucyl-

Description

Contextual Significance of Short Peptides in Academic Research

Short peptides, typically defined as chains of fewer than 20-50 amino acids, are of profound interest in academic research due to their multifaceted roles in biological systems and their potential as therapeutic agents. nih.govwikipedia.org These molecules occupy a unique chemical space between small molecules and large proteins, often exhibiting high specificity and potent biological activity. nih.gov In research, they serve as crucial tools for probing protein-protein interactions, elucidating enzymatic mechanisms, and understanding cellular signaling pathways. nih.gov The relative ease of their chemical synthesis and modification allows for the systematic exploration of structure-activity relationships, making them invaluable in drug discovery and development. nih.govnih.gov Furthermore, the study of short peptides provides fundamental insights into the principles of molecular recognition, protein folding, and self-assembly. mdpi.com

Overview of Isoleucyl Peptides in Contemporary Biochemical Science

In contemporary research, isoleucyl peptides are studied for their diverse biological activities. For instance, the tripeptide H-Ile-Pro-Ile-OH, known as diprotin A, is an inhibitor of the enzyme dipeptidyl peptidase IV (DPP IV), a target in diabetes research. bachem.com Furthermore, isoleucine-containing peptides are crucial in understanding substrate recognition by enzymes and receptors. The hydrophobic side chain of isoleucine can participate in binding to non-polar ligands and substrates. numberanalytics.com The presence of isoleucine in the antigen-binding regions of antibodies highlights its importance in molecular recognition processes. rapidnovor.com

Historical Perspectives on the Discovery and Elucidation of Isoleucine-Containing Peptides

The history of isoleucine-containing peptides is intrinsically linked to the broader history of peptide chemistry. The term "peptide" was first coined by Emil Fischer in 1902, who, along with Franz Hofmeister, proposed that proteins are linear polymers of amino acids linked by what we now call peptide bonds. wikipedia.org Isoleucine itself was discovered a few years prior.

The chemical synthesis of peptides began in the early 20th century, with significant advancements made over the following decades. nih.govnih.gov The development of the solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 was a landmark achievement that revolutionized the field, making the synthesis of larger and more complex peptides, including those containing isoleucine, more accessible. peptide.comyoutube.com This innovation was instrumental in enabling detailed studies of structure-function relationships in peptides. Early work on the synthesis of isoleucyl peptides often involved solution-phase methods, which were laborious but essential for creating the first synthetic versions of these molecules for biochemical and physiological studies. researchgate.net The introduction of automated peptide synthesizers further accelerated research, allowing for the rapid production of a wide range of peptides for various scientific investigations. youtube.com

Detailed Research Findings

The dipeptide L-Isoleucyl-L-Isoleucine has been a subject of crystallographic studies to understand its conformational properties. Research has shown that this dipeptide can be crystallized in different protonation states, including as a cation, a zwitterion, and an anion. These studies reveal how changes in protonation affect hydrogen-bonding patterns, molecular conformation, and packing arrangements in the solid state.

Conformational analyses of isoleucine and its peptides are crucial for understanding their biological roles. NMR spectroscopy studies have been employed to determine the conformation of L-isoleucine when bound to enzymes like isoleucyl-tRNA synthetase. nih.gov These studies have revealed that the enzyme-bound L-isoleucine adopts a specific conformation, with the side chain situated in a hydrophobic pocket of the enzyme's active site. nih.gov This precise positioning is critical for the accurate incorporation of isoleucine into proteins during translation.

The self-assembly of isoleucine-containing dipeptides, such as Alanine-Isoleucine (Ala-Ile) and Isoleucine-Isoleucine (Ile-Ile), has been investigated through both computational simulations and experimental methods. These studies show that the sequence and composition of these short peptides significantly influence their self-assembly into nanostructures like microtubes. The hydrophobic nature of isoleucine plays a key role in driving these assembly processes.

Interactive Data Tables

Below are interactive tables summarizing key properties of the compounds discussed.

Table 1: Chemical Properties of L-Isoleucine and L-Isoleucyl-L-Isoleucine

| Property | L-Isoleucine | L-Isoleucyl-L-Isoleucine |

| Molecular Formula | C6H13NO2 | C12H24N2O3 |

| Molecular Weight ( g/mol ) | 131.17 | 244.34 |

| CAS Number | 73-32-5 | 7010568 |

| Appearance | White crystalline powder or flakes | Data not widely available |

| Melting Point (°C) | ~284 (decomposes) | Data not widely available |

| Water Solubility | 41.2 g/L at 25 °C | Data not widely available |

Table 2: Spectroscopic Data for L-Isoleucine

| Spectroscopic Technique | Key Features |

| ¹H NMR | Characteristic peaks for the protons in the ethyl and methyl groups of the side chain, as well as the α-proton. |

| ¹³C NMR | Distinct signals for the six carbon atoms, including the carboxyl carbon, α-carbon, and the four carbons of the side chain. |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. Fragmentation patterns can help distinguish it from its isomer, leucine (B10760876). |

Detailed spectral data can be found in specialized chemical databases.

Advanced Spectroscopic and Chromatographic Approaches for Structural Elucidation

A variety of sophisticated analytical techniques are employed to unravel the complex structure of dipeptides like L-Isoleucyl-L-Isoleucine.

Mass spectrometry (MS) is a cornerstone in peptide analysis, providing information on molecular weight and sequence.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for peptide sequencing. mtoz-biolabs.com In this technique, the dipeptide is first separated from other components by liquid chromatography and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated dipeptide is selected and subjected to fragmentation, a process known as collision-induced dissociation (CID) or other activation methods. sepscience.comsepscience.com The resulting fragment ions, primarily b and y ions from cleavage of the peptide bond, are analyzed to determine the amino acid sequence. sepscience.comsepscience.com High-resolution mass spectrometry can further confirm the elemental composition of the peptide and its fragments. mtoz-biolabs.com

| Technique | Information Obtained | Application to L-Isoleucyl-L-Isoleucine |

|---|---|---|

| LC-MS | Molecular Weight, Purity | Confirms the mass of the dipeptide and separates it from impurities. |

| MS/MS (CID) | Amino Acid Sequence | Fragments the dipeptide to confirm the sequence of the two isoleucine residues. |

| High-Resolution MS | Elemental Composition | Provides the exact mass to confirm the chemical formula. |

Distinguishing between the isomeric amino acids leucine and isoleucine, which have the same nominal mass, is a significant challenge in mass spectrometry. novor.cloud Negative-ion mass spectrometry offers a solution. When derivatized, such as with phenylthiohydantoin (PTH), the [M-H]⁻ ions of leucine and isoleucine exhibit characteristic fragmentation patterns. nih.gov The PTH-leucine derivative primarily shows a loss of propane, while the PTH-isoleucine derivative displays losses of both methane and ethane. nih.gov More advanced techniques like charge transfer dissociation (CTD) mass spectrometry can also differentiate these isomers by producing specific side-chain cleavages, resulting in diagnostic d and w ions. wvu.edusciex.com For isoleucine, a characteristic neutral loss of C2H5 (29 Da) from z ions is observed, which is not seen for leucine. sciex.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides in solution. nih.gov For L-Isoleucyl-L-Isoleucine, 1H and 13C NMR experiments provide detailed information about the chemical environment of each atom. Analysis of chemical shifts and spin-spin coupling constants can help differentiate between stereoisomers like isoleucine and allo-isoleucine. rsc.org Furthermore, NMR can be used to study the conformational preferences of the peptide by analyzing torsional angles and the populations of different rotamers. nih.govacs.org

| Proton | Typical Chemical Shift (ppm) in D2O |

|---|---|

| Hα | 3.657 |

| Hβ | 1.969 |

| Hγ | 1.458, 1.249 |

| Hγ' | 0.998 |

| Hδ | 0.927 |

Note: Chemical shifts can vary depending on the specific peptide sequence and solvent conditions. bmrb.io

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of peptides. nih.gov For isomeric dipeptides like those containing isoleucine, chiral HPLC methods are often necessary to achieve separation. nih.gov These methods may utilize chiral stationary phases, such as those based on cyclodextrins or Pirkle-type columns, or involve derivatization with a chiral reagent prior to analysis. nih.gov The high resolving power of modern ultra-high-performance liquid chromatography (UPLC) can often separate even closely related peptide isomers, including diastereomers. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O4/c1-7-10(4)13(19)16(22)20-14(11(5)8-2)17(23)21-15(18(24)25)12(6)9-3/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)/t10-,11-,12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQABUDWDUKJMB-LZXPERKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways for L Isoleucyl L Isoleucyl Dipeptide and Complex Isoleucyl Peptides

Chemical Synthesis Methodologies

Chemical synthesis remains the most prevalent approach for producing isoleucyl peptides, offering precise control over the amino acid sequence. These methods can be broadly categorized into solid-phase, solution-phase, and hybrid approaches.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a cornerstone of modern peptide synthesis. peptide.comnih.gov In this technique, the peptide chain is assembled stepwise while the C-terminal end is covalently anchored to an insoluble resin support. peptide.comnih.govcreative-peptides.com This approach simplifies the purification process as excess reagents and by-products can be removed by simple washing and filtration after each reaction step. lifetein.combeilstein-journals.org

The choice of protecting groups for the α-amino group of the incoming amino acid is a critical decision in SPPS. The two most widely used orthogonal protection strategies are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. lifetein.comslideshare.net

The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). slideshare.netnih.gov Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis along with cleavage from the resin using a strong acid such as hydrofluoric acid (HF). nih.gov One advantage of the Boc strategy for synthesizing difficult sequences, including those with sterically hindered residues like isoleucine, is that the deprotection step protonates the newly exposed N-terminus, which can help to reduce peptide aggregation. nih.gov

The Fmoc/tBu strategy employs the base-labile Fmoc group for Nα-protection, which is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govcreative-peptides.comspringernature.compublish.csiro.au The side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are cleaved simultaneously with the peptide from the resin using a strong acid cocktail, most commonly based on TFA. creative-peptides.combeilstein-journals.orgpublish.csiro.au The Fmoc strategy is generally considered milder than the Boc strategy and is currently the more widely used method in both research and industrial settings. creative-peptides.comspringernature.com However, the basic conditions used for Fmoc removal can sometimes promote side reactions like diketopiperazine formation, especially with certain amino acid sequences. slideshare.netnih.gov

For isoleucine, the side chain itself does not typically require a protecting group in either strategy as it is a non-reactive hydrocarbon. The primary consideration is the steric hindrance it presents during the coupling reaction.

| Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection | Final Cleavage | Advantages for Isoleucyl Peptides | Disadvantages for Isoleucyl Peptides |

| Boc/Bzl | tert-Butyloxycarbonyl (Boc) | Acid (e.g., 50% TFA in DCM) chempep.com | Benzyl-based (e.g., Bzl) | Strong acid (e.g., HF, TFMSA) nih.gov | Reduced aggregation due to N-terminal protonation. nih.gov | Requires specialized, hazardous reagents and equipment for final cleavage. |

| Fmoc/tBu | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., 20% piperidine in DMF) creative-peptides.compublish.csiro.au | tert-Butyl-based (e.g., tBu) | Strong acid (e.g., TFA) creative-peptides.combeilstein-journals.org | Milder overall conditions; avoids repetitive strong acid treatment. slideshare.net | Potential for aggregation in neutral conditions; risk of diketopiperazine formation. slideshare.net |

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain is a critical step that requires an activating agent, or coupling reagent. Due to the steric hindrance of isoleucine's β-branched side chain, this coupling can be slow and inefficient. Therefore, the choice of coupling reagent is paramount for the successful synthesis of isoleucyl peptides.

Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) , often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization, can be sluggish when coupling sterically hindered amino acids. wpmucdn.com

More potent activating reagents are generally required. These are often based on aminium/uronium or phosphonium (B103445) salts of HOBt or its more reactive analogues like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) .

Aminium/Uronium Reagents :

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate (B81430) analogue TBTU are highly popular and efficient. nih.gov

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents, particularly for difficult couplings involving sterically hindered residues like isoleucine. nih.govwpmucdn.com Its high reactivity is attributed to the formation of a highly reactive OAt active ester. wpmucdn.com

COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on Oxyma. It exhibits coupling efficiencies comparable to HATU but is considered safer due to the absence of the potentially explosive benzotriazole (B28993) moiety. nih.govwpmucdn.com

Phosphonium Reagents :

PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP® ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, especially for hindered couplings. wpmucdn.com Phosphonium reagents are less likely to cause guanidinylation of the free N-terminus, a side reaction sometimes observed with uronium reagents. slideshare.net

Other Approaches :

Acid Fluorides : The in-situ generation of amino acid fluorides using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) has proven to be an excellent method for coupling sterically demanding amino acids. creative-peptides.comnih.gov

Optimization strategies for coupling isoleucine often involve using a higher excess of the protected amino acid and coupling reagent, extended reaction times, or performing the reaction at an elevated temperature (e.g., using microwave-assisted SPPS) to overcome the kinetic barrier. acs.org

| Coupling Reagent | Class | Key Features | Effectiveness with Isoleucine |

| DIC/HOBt | Carbodiimide/Additive | Standard, cost-effective. wpmucdn.com | Can be slow and inefficient, often requiring double coupling or extended times. |

| HBTU/TBTU | Aminium/Uronium | Widely used, efficient, water-soluble by-products. nih.gov | More effective than carbodiimides, a good general-purpose choice. |

| HATU | Aminium/Uronium | Highly reactive, forms OAt active ester. nih.govwpmucdn.com | Excellent for difficult and sterically hindered couplings. nih.govwpmucdn.com |

| COMU® | Aminium/Uronium | High reactivity similar to HATU, safer (Oxyma-based). nih.govwpmucdn.com | Excellent alternative to HATU, especially for microwave-assisted SPPS. nih.gov |

| PyBOP®/PyAOP® | Phosphonium | Highly efficient, low racemization. wpmucdn.com | Very effective for hindered couplings, including N-methylated amino acids. wpmucdn.com |

| TFFH | Formamidinium | Forms highly reactive amino acid fluorides in situ. | Particularly suited for coupling sterically hindered α,α-disubstituted amino acids. creative-peptides.comnih.gov |

Once the peptide chain assembly is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. wpmucdn.com In Fmoc/tBu-based SPPS, this is typically achieved in a single step using a strong acid cocktail, most commonly based on high-concentration TFA. wpmucdn.comwpmucdn.com

The composition of the cleavage cocktail is critical to prevent side reactions caused by reactive cationic species generated during the deprotection process. wpmucdn.com These cations can modify sensitive residues. While isoleucine's side chain is non-reactive, other residues in the peptide sequence (e.g., Trp, Met, Cys, Tyr) require the addition of "scavengers" to the TFA cocktail. wpmucdn.compeptide.com

Common cleavage cocktails include:

Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). This is a robust, general-purpose cocktail for peptides containing multiple sensitive residues. peptide.com

Reagent R : TFA/thioanisole/EDT/anisole (90:5:3:2). This is particularly useful for peptides containing arginine residues. peptide.com

TFA/TIS/Water : A common, less odorous mixture is TFA/triisopropylsilane/water (95:2.5:2.5). TIS is an efficient scavenger for the trityl group and reduces tert-butyl cations. wpmucdn.com

After cleavage, the crude peptide is typically precipitated from the TFA solution by the addition of cold diethyl ether. wpmucdn.compeptide.com

The purification of isoleucine-containing peptides, especially those with multiple hydrophobic residues, can be challenging due to poor solubility and aggregation. nih.govwaters.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification. nih.govhplc.eunih.gov

Key considerations for purifying hydrophobic isoleucyl peptides include:

Solvent System : Acetonitrile/water gradients with TFA (0.1%) as an ion-pairing agent are standard. For very hydrophobic peptides, using stronger organic modifiers like n-propanol or isopropanol, or elevating the column temperature, can improve solubility and peak shape. waters.comnestgrp.com

Column Choice : C18 columns are most common, but for highly hydrophobic peptides, shorter alkyl chain columns (C8 or C4) or columns with different stationary phases (e.g., phenyl) may provide better separation. hplc.eunestgrp.com

Solubility : In difficult cases, the crude peptide may need to be dissolved in a small amount of a strong solvent like formic acid, acetic acid, or hexafluoroisopropanol (HFIP) before injection. nih.gov Sometimes, a purification strategy that circumvents HPLC, such as water precipitation followed by washing with ether, can be effective for extremely insoluble peptides. nih.gov

Solution-Phase and Hybrid Synthesis Approaches for Oligopeptides

Solution-phase peptide synthesis (LPPS) , the classical method, involves carrying out all reaction and purification steps in solution. While more labor-intensive for long peptides compared to SPPS, it is highly scalable and can be more economical for the production of shorter peptides or peptide fragments. ambiopharm.com For the synthesis of a simple dipeptide like L-isoleucyl-L-isoleucine, solution-phase synthesis is a viable and efficient option. researchgate.net The synthesis would involve protecting the N-terminus of one isoleucine and the C-terminus of the other, coupling them in solution using a suitable coupling reagent, and then deprotecting the resulting dipeptide.

Chemoenzymatic Synthesis of Isoleucyl Peptides

Chemoenzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. peptide.com This approach offers several advantages, including high stereoselectivity (avoiding racemization), mild reaction conditions (aqueous environment, neutral pH), and the potential for reduced reliance on protecting groups. peptide.com

The synthesis proceeds via a kinetically controlled approach where an amino acid ester (the acyl donor) reacts with an amino acid or peptide (the nucleophile) in the presence of an enzyme like papain, thermolysin, or α-chymotrypsin. peptide.com While powerful, the application of this method for synthesizing specific sequences like L-isoleucyl-L-isoleucine can be challenging due to the substrate specificity of the enzymes and the competing hydrolysis reaction.

Research in this area has often focused on using enzymes for specific ligations or for the synthesis of poly-amino acids. For instance, leucine (B10760876) dehydrogenase has been used for the enzymatic synthesis of L-[15N]-isoleucine from its corresponding α-keto acid. biochim.ro While direct enzymatic synthesis of L-isoleucyl-L-isoleucine is not widely documented as a standard procedure, the broad substrate specificity of some engineered enzymes (ligases) makes it a promising area for future development, especially for greener manufacturing processes. nih.gov

Biosynthesis and Enzymatic Formation of Isoleucyl Peptides in Biological Systems

The formation of peptides containing L-isoleucine, from the simple L-isoleucyl-L-isoleucine dipeptide to more complex polypeptide chains, is a fundamental biological process governed by sophisticated enzymatic machinery. In nature, two primary pathways are responsible for the synthesis of these peptides: the highly conserved ribosomal synthesis pathway and the versatile non-ribosomal peptide synthesis (NRPS) pathway found predominantly in microorganisms. Additionally, isoleucyl-containing peptides can be obtained from the breakdown of larger proteins from natural sources.

Ribosomal Peptide Synthesis and Isoleucyl-tRNA Synthetase Activity

Ribosomal peptide synthesis is the universal mechanism for producing proteins in all living organisms. rsc.org This process relies on a messenger RNA (mRNA) template to dictate the precise sequence of amino acids. The incorporation of L-isoleucine into a growing polypeptide chain is a multi-step process critically dependent on the enzyme Isoleucyl-tRNA synthetase (IleRS). nih.govresearchgate.net

IleRS belongs to the class I family of aminoacyl-tRNA synthetases and is responsible for recognizing both L-isoleucine and its corresponding transfer RNA (tRNAIle). nih.govebi.ac.uk The process begins with the activation of L-isoleucine. The enzyme binds L-isoleucine and adenosine (B11128) triphosphate (ATP), catalyzing a reaction that forms an isoleucyl-adenylate (Ile-AMP) intermediate and releases pyrophosphate (PPi). nih.govebi.ac.uk This activation step is highly specific.

Following activation, the IleRS enzyme facilitates the transfer of the activated isoleucyl group from Ile-AMP to the 3'-end of its cognate tRNA molecule, tRNAIle, forming isoleucyl-tRNA (Ile-tRNAIle) and releasing adenosine monophosphate (AMP). nih.govebi.ac.uk This two-step substrate selection is referred to as a "double-sieve" mechanism, which ensures high fidelity. ebi.ac.uk IleRS possesses a proofreading or "editing" function to remove incorrectly charged amino acids, such as the structurally similar L-valine, from the tRNA. ebi.ac.uknih.govcapes.gov.br

Once charged, the Ile-tRNAIle is delivered to the ribosome. The ribosome, guided by the mRNA codons for isoleucine (AUU, AUC, and AUA), positions the Ile-tRNAIle at the appropriate site in the growing peptide chain. wikipedia.orgyoutube.com A peptide bond is then formed between the carboxyl group of the preceding amino acid and the amino group of the isoleucine, a reaction catalyzed by the ribosome itself. khanacademy.orgyoutube.com This cycle of tRNA delivery, codon recognition, and peptide bond formation continues, elongating the polypeptide chain according to the mRNA blueprint. rsc.orgrsc.org

Table 1: Key Stages of Ribosomal L-Isoleucine Incorporation

| Stage | Description | Key Molecules/Enzymes |

| Activation | L-isoleucine is activated by ATP to form an aminoacyl-adenylate intermediate. nih.govebi.ac.uk | L-isoleucine, ATP, Isoleucyl-tRNA synthetase (IleRS) |

| tRNA Charging | The activated isoleucine is transferred to its specific tRNA molecule. nih.govebi.ac.uk | Isoleucyl-AMP, tRNAIle, Isoleucyl-tRNA synthetase (IleRS) |

| Proofreading | IleRS hydrolyzes incorrectly charged amino acids (e.g., Val-tRNAIle) to maintain fidelity. nih.govcapes.gov.br | Isoleucyl-tRNA synthetase (IleRS) |

| Elongation | The charged Ile-tRNAIle is brought to the ribosome, where it recognizes an isoleucine codon on the mRNA and the isoleucine residue is incorporated into the growing peptide chain. wikipedia.orgyoutube.com | Ile-tRNAIle, Ribosome, mRNA, Elongation factors |

Non-Ribosomal Peptide Synthesis (NRPS) Pathways in Microorganisms

In contrast to the template-dependent ribosomal pathway, many bacteria and fungi employ a distinct mechanism called non-ribosomal peptide synthesis (NRPS) to create a wide array of peptides. wikipedia.orgnih.gov These non-ribosomal peptides often have complex and diverse structures, including cyclic or branched forms, and can incorporate non-proteinogenic amino acids. wikipedia.org The synthesis of these molecules is performed by large, modular enzyme complexes known as non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov

Each NRPS is organized into a series of modules, with each module typically responsible for the incorporation of a single amino acid into the peptide product. wikipedia.orgnih.gov The sequence of modules along the NRPS enzyme dictates the sequence of the final peptide, a principle known as the colinearity rule. mdpi.com A minimal module consists of three core domains:

Adenylation (A) domain: This domain is responsible for selecting and activating a specific amino acid substrate (like L-isoleucine) using ATP to form an aminoacyl-AMP intermediate. nih.govrug.nl The A domain functions as the "gatekeeper" for a particular module, determining which amino acid will be incorporated.

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then transferred from the A domain and covalently tethered as a thioester to a 4'-phosphopantetheine (B1211885) (Ppant) arm attached to the T domain. nih.govrug.nl

Condensation (C) domain: This domain catalyzes the formation of the peptide bond. It facilitates the reaction between the thioester-bound amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module. wikipedia.orgnih.gov

The entire process functions like an assembly line. The nascent peptide chain grows as it is passed from one module to the next, with each module adding its specific amino acid. nih.govmdpi.com The final peptide is released from the NRPS, often by a Thioesterase (TE) domain, which can catalyze hydrolysis or an intramolecular cyclization to yield a cyclic peptide. mdpi.com NRPS systems can readily incorporate L-isoleucine, and its inclusion is determined by the substrate specificity of the A domain within a given module of the synthetase complex. nih.gov

Table 2: Core Domains of a Non-Ribosomal Peptide Synthetase (NRPS) Module

| Domain | Function | Mechanism |

| Adenylation (A) | Selects and activates a specific amino acid. nih.gov | Uses ATP to form an aminoacyl-AMP intermediate. nih.gov |

| Thiolation (T/PCP) | Covalently binds the activated amino acid. nih.gov | The aminoacyl group is transferred to a phosphopantetheine (Ppant) cofactor, forming a thioester bond. rug.nl |

| Condensation (C) | Catalyzes peptide bond formation. wikipedia.org | Mediates the nucleophilic attack of the amino group from the incoming amino acid onto the thioester of the growing peptide chain from the previous module. mdpi.com |

Occurrence and Isolation from Natural Hydrolysates (e.g., Soy-bean Meal)

Peptides containing L-isoleucine, including the dipeptide L-isoleucyl-L-isoleucine, are naturally present within the primary structure of proteins. They can be released through the process of hydrolysis. Soybean meal, the protein-rich byproduct of soybean oil extraction, is a significant source for the production of such peptides, often referred to as soy peptides. google.commdpi.com These peptides are generated by breaking down large soy proteins into smaller fragments. nih.gov

The primary method for producing these peptides is enzymatic hydrolysis. nih.govtaylorfrancis.com In this process, specific protease enzymes are used to cleave the peptide bonds within the soy protein. khanacademy.orgyoutube.com A variety of proteases, such as Alcalase, Neutrase, and Pepsin, can be employed, often in a controlled sequence or combination to optimize the yield and characteristics of the resulting hydrolysate. mdpi.com The use of enzymes allows for a more targeted cleavage compared to harsh chemical methods, resulting in a specific mixture of peptides. nih.govtaylorfrancis.com For instance, a novel antioxidative peptide with the sequence Phe-Asp-Pro-Ala-Leu was isolated from a soybean protein isolate (SPI) hydrolysate. nih.gov

Following hydrolysis, the resulting mixture contains peptides of various sizes, free amino acids, and other components. The isolation and purification of specific peptides, such as those containing isoleucine, from this complex hydrolysate typically involves several downstream processing steps. Techniques like ultrafiltration are used to separate peptides based on molecular weight. taylorfrancis.com Chromatographic methods, including gel filtration chromatography and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are then employed for further separation and identification of the precise amino acid sequences of the isolated peptides. nih.gov

Table 3: Common Enzymes Used for the Hydrolysis of Soybean Protein

| Enzyme | Source/Type | Application in Hydrolysis |

| Alcalase | A serine endopeptidase from Bacillus licheniformis. | Widely used for extensive hydrolysis of soy protein to produce bioactive peptides. mdpi.com |

| Neutrase | A neutral metallo-endopeptidase from Bacillus amyloliquefaciens. | Used to hydrolyze soy protein under neutral pH conditions. mdpi.com |

| Pepsin | An aspartic acid protease from the stomach. | Used to simulate gastrointestinal digestion and release peptides from soy protein. mdpi.comnih.gov |

| Papain | A cysteine protease from papaya. | Employed in the breakdown of soy protein to generate hydrolysates. google.com |

Metabolism and Biodegradation Mechanisms of L Isoleucyl L Isoleucyl Dipeptide

Enzymatic Hydrolysis and Proteolytic Specificity

The enzymatic breakdown of L-isoleucyl-L-isoleucine into its constituent L-isoleucine amino acids is a critical step in its metabolic pathway. This process is mediated by a class of enzymes known as dipeptidases, which exhibit varying degrees of substrate specificity.

Dipeptidases are exopeptidases that hydrolyze dipeptides into their constituent amino acids. One of the well-characterized dipeptidases is Dipeptidyl Peptidase IV (DPP-IV), a serine protease known for its role in cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides. While DPP-IV's primary substrates are those containing proline or alanine (B10760859) in the penultimate position, its activity on other dipeptides has been a subject of investigation.

Research indicates that the substrate specificity of dipeptidases is highly dependent on the amino acid residues composing the dipeptide. For instance, studies on Dipeptidyl Peptidase I (DPPI), another dipeptidyl peptidase, have shown that it does not hydrolyze an Ile-Ile-AMC substrate, suggesting a resistance of the isoleucyl-isoleucyl linkage to cleavage by this particular enzyme nih.govresearchgate.net. This resistance is likely attributed to the steric hindrance imposed by the bulky and branched side chains of the two adjacent isoleucine residues.

While specific kinetic data for the hydrolysis of L-isoleucyl-L-isoleucine by DPP-IV is not extensively documented in publicly available literature, the general substrate preference of DPP-IV for less sterically hindered amino acids at the P1 position suggests that the cleavage of the Ile-Ile bond would be significantly slower compared to its preferred substrates. The bulky β-branched side chain of isoleucine can pose a significant steric challenge for the active site of many peptidases nih.gov.

Table 1: Substrate Specificity of Selected Dipeptidases

| Enzyme | Preferred Substrate (P1 Position) | Reported Activity on Isoleucine-containing Peptides |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Proline, Alanine | Significantly improved half-lives observed for β3 Ile-containing peptides, suggesting slower cleavage nih.gov. |

| Dipeptidyl Peptidase I (DPPI) | Broad specificity, but influenced by progranzyme activation sequences | Does not hydrolyze Ile-Ile-AMC nih.govresearchgate.net. |

The peptide bond between two isoleucine residues is known to be relatively resistant to both enzymatic and chemical hydrolysis. This resistance is primarily due to the steric hindrance presented by the β-branched side chains of isoleucine. The bulky sec-butyl group restricts the conformational flexibility around the peptide bond, making it less accessible to the active sites of proteolytic enzymes and to hydronium ions during acid hydrolysis.

Enzymatic Hydrolysis: The steric hindrance caused by the branched-chain amino acids (BCAAs) – leucine (B10760876), isoleucine, and valine – is a well-documented factor affecting the rate of enzymatic proteolysis. The presence of two adjacent isoleucine residues in L-isoleucyl-L-isoleucine creates a highly crowded environment around the scissile peptide bond, which can significantly reduce the rate of cleavage by many peptidases.

Table 2: Factors Affecting the Hydrolysis of Isoleucyl Peptide Bonds

| Factor | Effect on Hydrolysis Rate | Reason |

|---|---|---|

| Steric Hindrance (β-branched side chain) | Decreases | Restricts access of enzymes and hydronium ions to the peptide bond nih.gov. |

| Enzyme Specificity | Variable | Depends on the active site geometry and substrate preference of the specific peptidase. |

| Acid Concentration and Temperature | Increases | Harsh conditions can overcome the inherent stability of the peptide bond. |

Intermediacy of Dipeptides in Protein Digestion and Catabolism

During the digestion of dietary proteins, large polypeptide chains are initially broken down into smaller peptides by the action of endopeptidases such as pepsin, trypsin, and chymotrypsin in the stomach and small intestine. These smaller peptides are then further hydrolyzed by exopeptidases, including aminopeptidases and carboxypeptidases, to yield free amino acids and small peptides, predominantly di- and tripeptides.

The intestinal mucosa possesses a highly efficient system for the absorption of these small peptides via peptide transporters, such as PepT1. Once inside the enterocytes, these di- and tripeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, which are then released into the bloodstream.

Given the abundance of isoleucine in many dietary proteins, it is plausible that the L-isoleucyl-L-isoleucine dipeptide is formed as an intermediate during the luminal and brush-border digestion of proteins. The resistance of the isoleucyl-isoleucyl peptide bond to rapid hydrolysis by some peptidases may allow for its transient existence and subsequent absorption by the intestinal cells. Studies have shown interference between the intestinal absorption of leucine, isoleucine, and valine, which suggests shared transport mechanisms that could also be relevant for dipeptides composed of these amino acids nih.govsemanticscholar.orgnih.gov.

Advanced Research Methodologies for Isoleucyl Peptide Investigation

High-Throughput Screening and Library Approaches for Peptide Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biochemical research, enabling the rapid assessment of vast numbers of compounds. creative-peptides.com When applied to peptides, HTS facilitates the identification of sequences with specific biological activities or binding affinities from large, diverse collections known as peptide libraries. creative-peptides.comamericanpharmaceuticalreview.com

Peptide Library Design and Synthesis: Peptide libraries can be generated through biological or chemical synthesis. nih.gov Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), allows for the creation of libraries containing both natural and non-natural amino acids, including D-isomers and other modifications. nih.govmdpi.com These libraries are often designed with specific research goals in mind. Common strategies include:

Random Libraries: These libraries incorporate a mixture of amino acids at specific positions to explore a wide sequence space. americanpharmaceuticalreview.com

Overlapping Libraries: A series of peptides that systematically span the sequence of a larger protein are synthesized to map interaction sites or epitopes. wikipedia.org

Alanine (B10760859) Scanning Libraries: Each residue in a known peptide sequence is systematically replaced with alanine to identify key residues for its function. americanpharmaceuticalreview.comwikipedia.org

Truncation Libraries: Peptides of progressively shorter lengths are created from a parent sequence to determine the minimal active domain. americanpharmaceuticalreview.comwikipedia.org

For the discovery of novel isoleucyl-containing peptides, a library might be designed to include all possible dipeptide combinations of natural amino acids. mdpi.com Computational tools and algorithms can support library design to simplify subsequent identification processes, such as mass spectrometry-based sequencing. wikipedia.org

Screening Methodologies: Once a library is synthesized, it is screened for desired properties. HTS platforms often utilize microplates in 96, 384, or even 1536-well formats, coupled with automated liquid handling and sensitive detection systems. creative-peptides.com Screening can be target-based, where the library is tested for interaction with a specific molecule (e.g., a receptor or enzyme), or phenotype-based, where the effect on whole cells or organisms is observed. nih.govmdpi.com For example, a high-density peptide microarray with thousands of random synthetic peptides can be screened for interactions with a bacterial cell surface to identify potential antimicrobial peptides. nih.gov Hits from these screens—peptides that show the desired activity—are then identified and validated. creative-peptides.comnih.gov Decoding the structure of active peptides is a critical step, often accomplished using mass spectrometry or, for some library types, DNA encoding. nih.gov

| Library Type | Description | Primary Application |

|---|---|---|

| Random Library | Selected residues in a peptide sequence are substituted with a mixture of various amino acids. americanpharmaceuticalreview.com | Shotgun approach for initial discovery of active sequences. americanpharmaceuticalreview.com |

| Alanine Scanning | Each amino acid position is systematically replaced with alanine. americanpharmaceuticalreview.comwikipedia.org | To identify residues critical for peptide activity or binding. americanpharmaceuticalreview.com |

| Truncation Library | Systematic shortening of the peptide from the N- or C-terminus. americanpharmaceuticalreview.comwikipedia.org | To determine the minimum sequence length required for activity. americanpharmaceuticalreview.com |

| Overlapping Library | Comprises a set of overlapping peptide sequences from a larger protein. wikipedia.org | Epitope mapping and identifying active regions of a protein. americanpharmaceuticalreview.com |

Proteomic and Metabolomic Strategies for Identification in Biological Samples

Identifying and quantifying specific dipeptides like L-isoleucyl-L-isoleucine within complex biological matrices such as tissues or biofluids is a significant analytical challenge. nih.gov This dipeptide is a potential breakdown product of protein catabolism. hmdb.ca Proteomic and metabolomic approaches, largely centered around mass spectrometry (MS), provide the necessary sensitivity and specificity for this task.

Metabolomic Approaches: Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) in a biological sample. Dipeptides fall within this category. A major challenge in dipeptide analysis is the existence of structural isomers (e.g., Ile-Leu vs. Leu-Ile), which have identical molecular weights and are therefore indistinguishable by MS alone. nih.gov Consequently, robust separation techniques must be coupled with MS.

A powerful platform for comprehensive dipeptide analysis combines capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.org This dual-platform approach leverages the different separation mechanisms of CE and LC to resolve a wide range of dipeptides, including structural isomers. acs.org In one study, this method successfully quantified 236 dipeptides in liver cancer tissue. nih.gov Sample preparation is a critical first step, often involving homogenization of tissues and extraction procedures designed to enrich for metabolites while removing interfering macromolecules like proteins and lipids. nih.govyoutube.com

Proteomic Approaches: While proteomics traditionally focuses on large proteins, its methodologies are fundamental to identifying the peptide products of protein degradation. "Bottom-up" proteomics involves the enzymatic digestion of proteins (commonly with trypsin) into smaller peptides, which are then analyzed by LC-MS/MS. nih.gov The identification of a dipeptide like L-isoleucyl-L-isoleucine could occur if it is a product of endogenous protein turnover. The unique fragmentation pattern of the peptide in the tandem mass spectrometer allows for its sequence to be determined. nih.gov

In targeted analyses, researchers can specifically search for the mass-to-charge ratio (m/z) and fragmentation pattern of L-isoleucyl-L-isoleucine in the collected data. The development of extensive dipeptide databases facilitates the identification process in complex samples. nih.gov

| Strategy | Key Techniques | Primary Advantage | Reference |

|---|---|---|---|

| Untargeted Metabolomics | LC-MS/MS, CE-MS/MS | Comprehensive profiling of all detectable dipeptides in a sample. | nih.gov |

| Targeted Metabolomics | LC-MS/MS with Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) | High sensitivity and quantitative accuracy for specific, known dipeptides. | nih.gov |

| Proteomic Analysis | Shotgun Proteomics (e.g., LC-MS/MS after protein digestion) | Identifies peptides as part of larger protein degradation pathways. | nih.gov |

Specialized Chromatographic and Electrophoretic Techniques for Chiral Purity Analysis

The biological function of peptides is critically dependent on their stereochemistry. jst.go.jp For a compound like L-isoleucyl-L-isoleucine, it is essential to confirm that the constituent amino acids are of the L-configuration and that undesirable diastereomers (e.g., D-isoleucyl-L-isoleucine) have not been formed during synthesis or as a result of racemization. nih.gov Isoleucine has two chiral centers, leading to four possible stereoisomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine), which makes its chiral analysis particularly complex. jst.go.jpnih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) is a primary tool for chiral separations. nih.gov This can be achieved through two main approaches:

Direct Separation: This method uses a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. mdpi.com CSPs based on polysaccharides, cyclodextrins, macrocyclic antibiotics (like teicoplanin), and crown ethers are commonly used for separating amino acids and peptides. mdpi.comnih.govchromatographytoday.com For instance, a pentabromobenzyl-modified silica (B1680970) gel (PBr column) has been shown to be effective in separating isoleucine stereoisomers that could not be resolved on a standard C18 column. jst.go.jpnih.gov

Indirect Separation: This approach involves derivatizing the peptide with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. researchgate.net A recently developed method involves hydrolyzing the peptide in deuterated acid, which allows for correction of any racemization that occurs during sample preparation, followed by direct analysis of the amino acids via chiral HPLC-ESI-MS/MS without a derivatization step. nih.gov

Capillary Electrophoresis (CE): CE is a high-resolution separation technique well-suited for charged and hydrophilic molecules like peptides. researchgate.net For chiral separations, a chiral selector is added to the background electrolyte (the running buffer). nih.govresearchgate.net The differential, non-covalent interaction between the enantiomers and the chiral selector results in different electrophoretic mobilities and, therefore, separation. researchgate.net Commonly used chiral selectors in CE include cyclodextrins, macrocyclic antibiotics, and chiral surfactants. nih.govresearchgate.net Micellar electrokinetic chromatography (MEKC), a mode of CE, has successfully employed polymerized chiral surfactants derived from amino acids for enantiomeric separations. acs.org

| Technique | Principle | Example Application/Selector | Reference |

|---|---|---|---|

| Chiral HPLC (Direct) | Differential interaction with a Chiral Stationary Phase (CSP). | Crown ether, teicoplanin, or cyclodextrin-based CSPs. PBr columns for isoleucine stereoisomers. | jst.go.jpmdpi.comchromatographytoday.com |

| Chiral HPLC (Indirect) | Derivatization with a chiral reagent to form separable diastereomers. | Labeling with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA). | jst.go.jpnih.gov |

| Capillary Electrophoresis (CE) | Differential interaction with a chiral selector added to the running buffer. | Cyclodextrins, chiral surfactants (in MEKC). | nih.govresearchgate.netacs.org |

Computational and Theoretical Investigations of L Isoleucyl L Isoleucyl Dipeptide

Molecular Modeling and Simulation Approaches for Peptide Behavior

Molecular modeling and simulation provide a dynamic, atom-level view of peptide behavior. These techniques are crucial for understanding how L-isoleucyl-L-isoleucine might interact with biological targets and how it behaves in different environments.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a dipeptide) when bound to a second (a receptor or target, typically a protein). This method is fundamental in drug discovery and molecular biology for predicting the strength and type of interaction between a ligand and its target. arxiv.orgarxiv.org For the L-isoleucyl-L-isoleucine dipeptide, docking simulations can be employed to predict its binding mode and affinity to various protein receptors.

The process involves placing the dipeptide into the binding site of a protein and evaluating the "fit" using a scoring function. This function calculates the binding energy, with lower energy scores indicating a more stable and favorable interaction. arxiv.org The inherent flexibility of peptides presents a challenge for docking algorithms, but advanced methods can now account for the conformational plasticity of the peptide backbone. nih.gov

Researchers utilize various docking software and models to predict drug-target interactions (DTIs). biorxiv.orgnih.gov These models can be broadly categorized as structure-based or ligand-based. Structure-based methods require the 3D structure of the target protein, which can be obtained experimentally (e.g., via X-ray crystallography) or through prediction. arxiv.org The model then uses this structure to simulate the binding of the ligand. biorxiv.org Graph-based models, for instance, can represent the protein's binding pocket and the ligand as graphs, using this topological information to predict interactions. biorxiv.org Deep learning models have also been developed that incorporate information about the protein's binding site to improve prediction accuracy. nih.gov

The insights gained from docking L-isoleucyl-L-isoleucine can guide the design of peptidomimetics or novel therapeutic agents by identifying the key residues and interactions responsible for binding.

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules and biological systems. ornl.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed view of conformational changes, stability, and intermolecular interactions. ornl.govresearchgate.net

For the L-isoleucyl-L-isoleucine dipeptide, MD simulations can reveal its conformational preferences in different environments, such as in a vacuum or in aqueous solution. Studies on similar dipeptides, like the alanine (B10760859) dipeptide, have long served as model systems for understanding the conformational space of the protein backbone. acs.orgamericanpeptidesociety.org These simulations generate Ramachandran plots, which map the distribution of the backbone dihedral angles (φ and ψ), revealing the most probable and stable conformations (e.g., α-helix, β-strand, or polyproline II). researchgate.netnih.gov Research indicates that dipeptides in the gas phase may favor compact, hydrogen-bonded structures, while in aqueous solution, they tend to adopt more extended conformations. researchgate.net

MD simulations are also used to study peptide aggregation. Coarse-grained simulations, which simplify the atomic representation to allow for longer timescales and larger systems, have been used to screen the aggregation propensity of various dipeptides. nih.govnih.gov These studies have found that hydrophobicity is a primary driver of association, with dipeptides composed of nonpolar residues like isoleucine showing a strong tendency to aggregate. nih.gov The simulations can reveal the structure of the resulting clusters and the dynamics of their formation. nih.gov

The table below summarizes key conformations often studied in dipeptide simulations.

| Conformation | Description | Typical Backbone Angles (φ, ψ) | Key Stabilizing Interactions |

| C7eq | A seven-membered ring formed by an intramolecular hydrogen bond, with the side chain in an equatorial position. | Approximately (-80°, +80°) | Intramolecular N-H···O hydrogen bond. researchgate.net |

| C5 | A five-membered ring formed by an intramolecular hydrogen bond. | Approximately (-150°, +150°) | Intramolecular N-H···O hydrogen bond. acs.org |

| Polyproline II (PPII) | An extended, left-handed helical structure. | Approximately (-75°, +145°) | Stabilized by interactions with solvent molecules. researchgate.net |

| β-Strand | An extended conformation that forms the basis of β-sheets. | Approximately (-130°, +135°) | Can participate in inter-chain hydrogen bonding in aggregates. nih.gov |

| α-Helix (Right-handed) | A right-handed coiled conformation. | Approximately (-60°, -45°) | Stabilized by specific intramolecular hydrogen bonds in longer peptides. americanpeptidesociety.org |

Data derived from studies on model dipeptides like alanine and lysine (B10760008) dipeptides. researchgate.netacs.orgamericanpeptidesociety.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of Isoleucyl Peptides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netmdpi.com For peptides, QSAR models are invaluable for predicting their activity without the need for extensive experimental synthesis and testing. acs.orguniprot.org

The core principle of QSAR is that the structural properties of a molecule, encoded as numerical values called "descriptors," determine its activity. acs.orgnih.gov For peptides like L-isoleucyl-L-isoleucine, these descriptors are derived from the physicochemical properties of their constituent amino acids. acs.orgnih.gov Important properties for isoleucine include its hydrophobicity, steric properties (van der Waals volume), and electronic characteristics. researchgate.netnih.gov

QSAR studies on dipeptides have successfully predicted various biological activities, including:

Antioxidant Activity: Models have been built to predict the ABTS and ORAC antioxidant activities of dipeptides, finding that hydrophobicity plays a significant role. researchgate.net

ACE Inhibition: QSAR models can predict the half-inhibitory concentration (IC50) of angiotensin-converting enzyme (ACE) inhibitory dipeptides. acs.org

Bitterness: The bitter taste of peptides has been modeled using QSAR, with studies indicating that a hydrophobic C-terminal amino acid is a key determinant for bitterness in dipeptides. nih.gov

To build a QSAR model, a dataset of peptides with known activities is required. mdpi.com The peptide structures are converted into descriptors, and then a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to create the model. researchgate.netnih.gov The predictive power of the model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). researchgate.netacs.org A high Q² value indicates a robust and predictive model. nih.gov

The table below shows examples of QSAR model performance for different dipeptide activities.

| Dipeptide Activity | Statistical Method | R² (Goodness of Fit) | Q² (Predictive Power) | Key Findings/Descriptors |

| Antioxidant (ABTS) | PLSR | 0.846 | 0.737 | Hydrophobicity (G-scale) of N-terminal residue is important. researchgate.net |

| ACE Inhibition | PLSR | 0.669 | 0.622 | G-scale descriptor showed the best performance. acs.org |

| Bitterness | Bootstrapping Soft Shrinkage | 0.950 | 0.941 | Hydrophobic C-terminal amino acid is the key determinant. nih.gov |

These values represent the performance of specific models reported in the literature and demonstrate the feasibility of the QSAR approach for dipeptides. researchgate.netacs.orgnih.gov

Bioinformatics Tools for Peptide Sequence Analysis, Structure Prediction, and Functional Annotation

A vast array of bioinformatics tools and databases is available to analyze and predict the properties of peptides like L-isoleucyl-L-isoleucine. nih.govpku.edu.cn These resources are essential for modern peptide research, enabling sequence analysis, structure prediction, and the inference of biological function. creative-proteomics.combath.ac.uk

Sequence Analysis: Tools like BLAST (Basic Local Alignment Search Tool) allow researchers to compare a peptide sequence against large databases of protein sequences to find homologous regions. uniprot.orgpku.edu.cn For a dipeptide, this can help identify all proteins that contain the "isoleucine-isoleucine" motif. Multiple sequence alignment (MSA) tools, such as Clustal Omega, can align several sequences to identify conserved regions. uniprot.orgbiorxiv.org The ExPASy portal provides a suite of tools, including ProtParam, which can calculate fundamental physicochemical parameters from a sequence, such as molecular weight, theoretical pI, and hydropathicity. bath.ac.uk

Structure Prediction: Predicting the three-dimensional structure of a peptide from its amino acid sequence is a major goal of bioinformatics. creative-proteomics.com

Ab initio methods: These methods, implemented in software like Rosetta and PEP-FOLD, predict peptide structures from scratch based on physicochemical principles. creative-proteomics.combio.tools They are particularly useful for short peptides where homologous templates may not be available. creative-proteomics.com

Homology modeling: If a similar peptide's structure is known, tools like SWISS-MODEL and I-TASSER can use it as a template to build a model of the target peptide. creative-proteomics.comdnastar.com NovaFold is another tool that combines threading and ab initio folding to generate 3D models. dnastar.com RoseTTAFold is a powerful deep learning-based tool that can accurately predict protein and peptide structures. uw.edu

Functional Annotation: Functional annotation is the process of assigning a biological function to a peptide. creative-proteomics.com This can involve searching databases like UniProt, a comprehensive resource for protein sequence and functional information. uniprot.org Other tools like InterProScan can search a sequence for known protein domains and functional sites. pku.edu.cn For short peptides, whose functions can be difficult to ascertain, identifying them within larger proteins of known function can provide clues. oup.comnih.gov The process of functional annotation helps to understand the potential biological roles, activities, and pathway involvement of a given peptide. creative-proteomics.com

The table below lists some representative bioinformatics tools and their applications for dipeptide analysis.

| Tool/Database | Category | Function | Relevance for L-Isoleucyl-L-Isoleucine |

| UniProt | Database & Analysis Suite | Provides comprehensive protein sequence data, functional annotation, and a suite of analysis tools like BLAST and Align. uniprot.org | Searching for the "II" motif in all known proteins; retrieving functional information about proteins containing this dipeptide. |

| BLAST | Sequence Analysis | Compares a sequence against a database to find sequences with significant similarity. pku.edu.cn | Identifying proteins and peptides that contain the L-isoleucyl-L-isoleucine sequence. |

| ExPASy ProtParam | Sequence Analysis | Calculates physicochemical parameters (e.g., molecular weight, pI, hydrophobicity) from a protein sequence. bath.ac.uk | Determining the basic chemical properties of the dipeptide. |

| PEP-FOLD / Rosetta | Structure Prediction | Ab initio prediction of 3D peptide structures. creative-proteomics.combio.tools | Generating plausible 3D conformations of the dipeptide for further study (e.g., docking). |

| I-TASSER / NovaFold | Structure Prediction | Predicts protein structure and function using a combination of threading and simulation. dnastar.com | While designed for larger proteins, the underlying principles can inform dipeptide conformational analysis. |

| InterPro | Functional Annotation | Scans sequences for signatures of known protein families, domains, and functional sites. pku.edu.cn | Identifying if the "II" motif frequently occurs within a specific known functional domain. |

Biotechnological and Materials Science Applications of Isoleucyl Peptides

Rational Design and Engineering of Bioactive Peptides with Enhanced Properties

Rational design is a key strategy for developing novel peptide-based therapeutics and functional molecules. This approach relies on a deep understanding of structure-function relationships to create peptides with enhanced potency, stability, and specificity. nih.gov The process often begins by identifying "hot spot" residues in protein-protein interaction interfaces and then designing peptidomimetics or modified oligopeptides that mimic these key interactions. nih.govnih.gov

In this context, L-isoleucine is a significant building block. Its branched, hydrophobic nature is crucial for the bioactivity of many peptides. For instance, the presence of branched-chain amino acids like isoleucine and valine at certain positions is critical for the angiotensin-converting enzyme (ACE) inhibitory activity of antihypertensive peptides. nih.govmdpi.com Similarly, many antimicrobial peptides feature a high content of hydrophobic residues, including isoleucine, which are essential for their mechanism of disrupting microbial membranes. frontiersin.org

Engineering strategies to enhance peptide properties include:

Conformational Stapling: Introducing cross-links to stabilize secondary structures like α-helices, which can improve target affinity and cell permeability. mdpi.com

Incorporation of Non-natural Amino Acids: Enhancing stability against proteolytic degradation. mdpi.com

Sequence Optimization: Computational and experimental "sequence walk" strategies are used to identify the most critical residues for bioactivity. nih.gov

Phase-Separation Design: Recently, rational design methods have been developed to create artificial peptides that undergo liquid-liquid phase separation, a process crucial in cellular organization, with applications in creating microreactors and drug delivery systems. nih.gov

By strategically placing isoleucine residues within a peptide sequence, researchers can modulate its hydrophobic moment and propensity to adopt specific secondary structures, thereby engineering bioactive peptides for targeted therapeutic applications. google.com

Development of Self-Assembling Peptide Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. rsc.org Peptides containing L-isoleucine are particularly adept at self-assembly due to the strong driving forces provided by the hydrophobic side chains. This behavior allows for the bottom-up fabrication of complex nanomaterials.

The sequence and structure of isoleucine-containing peptides dictate the morphology of the resulting nanostructure. A computational study of tripeptides containing only isoleucine and phenylalanine found a general tendency for these peptides to assemble into nanofibers. mdpi.com The specific molecular arrangement and structural diversity within these fibers are highly dependent on the amino acid sequence. mdpi.com

Experimental studies have confirmed the propensity of isoleucine to drive the formation of fibrillar structures. Short amphiphilic peptides with isoleucine repeats (such as I₃K) show a strong tendency to form β-sheets, which then assemble into long nanofibers. elsevierpure.com In contrast, analogous peptides with leucine (B10760876) (L₃K) tend to form globular micelles, highlighting the unique role of isoleucine's geometry in promoting directional hydrogen bonding. elsevierpure.com Other hydrophobic dipeptides, including those with leucine and isoleucine (LI), are capable of forming distinct nanoporous structures. nih.gov

Furthermore, isoleucine-containing peptides can form hydrogels, which are water-swollen networks of nanofibers with applications in biomedicine. nih.govresearchgate.net For example, a pentapeptide composed of only isoleucine and aspartic acid has been shown to form a hydrogel, demonstrating that even simple sequences can yield complex materials. mdpi.com These self-assembling peptide systems provide a versatile platform for creating a variety of ordered nanomaterials. researchgate.netyoutube.com

| Isoleucine-Containing Peptide Sequence/System | Resulting Nanostructure | Key Findings |

|---|---|---|

| Tripeptides of Isoleucine (I) and Phenylalanine (F) | Nanofibers | All tested sequences (e.g., FFI, FIF, IFF) formed nanofibers. Structure varies with sequence. mdpi.com |

| I₃K (Isoleucine-Isoleucine-Isoleucine-Lysine) | Nanofibers | Isoleucine strongly promotes β-sheet formation, leading to fibrillar structures. elsevierpure.com |

| Pentapeptide of Isoleucine and Aspartate | Hydrogel | Demonstrates gelification behavior dependent on concentration and charge distribution. mdpi.com |

| Hydrophobic Dipeptides (e.g., Leucine-Isoleucine) | Nanoporous Structures | Pore size can be regulated by modifying the amino acid side chains. nih.gov |

The self-assembly of isoleucyl peptides into stable nanostructures is governed by a delicate balance of multiple non-covalent interactions. rsc.orgnih.gov These weak, reversible forces collectively provide the thermodynamic driving force for the spontaneous organization of peptide monomers. nih.gov

Hydrogen Bonding: This is a primary directional force in peptide assembly. nih.gov Hydrogen bonds between the amide backbones of peptide chains drive the formation of secondary structures, most notably β-sheets. rsc.orgnih.gov This longitudinal packing of monomers is a critical step in the formation of elongated nanofibers and ribbons. rsc.org The energy of a backbone hydrogen bond is estimated to be around 4.2 kcal/mol in a gaseous environment, though it is weaker in solution. rsc.org

Hydrophobic Interactions: These interactions are a major driving force for assembly in aqueous environments. nih.gov The bulky, nonpolar sec-butyl side chain of isoleucine minimizes its contact with water by associating with other hydrophobic groups, leading to the collapse and packing of these residues into a stable core. nih.gov The interplay between hydrogen bonding and hydrophobic interactions is crucial; in systems with strong hydrogen bonding, cylindrical nanofibers are favored, whereas systems dominated by hydrophobic interactions alone may form spherical micelles. elsevierpure.comnih.gov

π-π Stacking: While isoleucine itself does not participate in π-π stacking, this interaction becomes important when aromatic residues like phenylalanine or tyrosine are included in the peptide sequence. mdpi.comnih.gov The ordered stacking of aromatic rings provides additional stability to the supramolecular structure. nih.gov

Electrostatic Forces: These interactions occur between charged amino acid side chains (e.g., lysine (B10760008), aspartic acid) and can be either attractive or repulsive. nih.gov The protonation state of these residues is dependent on the pH of the solution, making electrostatic forces a key parameter that can be tuned by the external environment to control the assembly process. nih.gov

The final morphology of the assembled nanostructure is a result of the synergistic effect of these competing non-covalent forces. mdpi.comnih.gov

Fabrication of Peptide-Based Biomaterials for Advanced Biomedical Research (e.g., Scaffolds, Biosensors)

The ability of isoleucyl peptides to self-assemble into well-defined nanostructures makes them excellent building blocks for advanced biomaterials. nih.govnih.gov These materials are often biocompatible and biodegradable, and their properties can be tailored at the molecular level by altering the peptide sequence. nih.gov

Scaffolds for Tissue Engineering: Self-assembling peptides can form three-dimensional hydrogel scaffolds that mimic the nanofibrous architecture of the native extracellular matrix (ECM). nih.govnih.govnih.gov These scaffolds provide a supportive environment for cell adhesion, proliferation, and differentiation. nih.govnih.gov For example, an injectable hydrogel made from a pentapeptide of isoleucine and aspartate serves as a nanofibrous scaffold that can act as a cell carrier for tissue transplantation. mdpi.com By incorporating specific bioactive motifs, such as the cell-adhesion sequence Arg-Gly-Asp (RGD), into the peptide design, these scaffolds can be made to actively guide tissue regeneration. mdpi.comnih.gov

Platforms for Biosensors: Peptide-based materials are increasingly used in the fabrication of biosensors. mdpi.comnih.gov The high surface area and functionalizability of nanofiber scaffolds allow for the dense immobilization of biorecognition elements, such as antibodies or enzymes. mdpi.comresearchgate.net A peptide hydrogel has been successfully used as a 3D scaffold to attach biomolecular probes for the detection of the Zika virus in human serum samples, demonstrating high stability and enabling detection in under 10 minutes. mdpi.com Recent work has also focused on developing methods for the direct synthesis of peptides on semiconductor oxide surfaces, paving the way for the creation of label-free peptide microarray biosensors on field-effect transistor (FET) platforms. mdpi.com

Utilization as Model Compounds in Fundamental Peptide Chemistry Research

Simple di- and tripeptides containing isoleucine serve as powerful model systems for investigating the fundamental principles of peptide structure, conformation, and intermolecular interactions. nih.gov Their relative simplicity allows for detailed experimental and computational analysis that would be intractable for larger proteins.

A prime example is the extensive crystallographic study of the dipeptide L-isoleucyl-L-isoleucine (L-Ile-L-Ile). nih.govresearchgate.net Researchers were able to crystallize this single dipeptide in four distinct protonation states: a cation, a zwitterion, an anion, and a unique dimeric cation where two peptide molecules share a proton via a strong hydrogen bond. nih.govresearchgate.net This unprecedented series of crystal structures provided fundamental insights into how protonation state affects hydrogen-bonding capabilities, molecular conformation, and crystal packing arrangements. nih.gov The successful crystallization of the anionic form from liquid ammonia (B1221849) also resulted in the first-ever ammonium (B1175870) salt of a peptide to be structurally characterized. nih.gov

Furthermore, L-Ile-L-Ile has been used in comparative studies to understand the propensity of different amino acids to drive self-assembly. acs.orgresearchgate.net In a study comparing the self-assembly of four different dipeptides in aqueous solution, the strength of the propensity to assemble was found to follow the order: Phe-Phe > Ala-Ile > Ala-Ala > Ile-Ile. acs.org This result highlights the relatively weak, yet present, self-assembly tendency of Ile-Ile compared to peptides with aromatic or smaller aliphatic side chains, providing valuable data for calibrating computational models and understanding the specific contribution of the sec-butyl side chain to intermolecular interactions. acs.orgresearchgate.net

| Compound | Research Focus | Key Findings |

|---|---|---|

| L-Isoleucyl-L-Isoleucine (L-Ile-L-Ile) | Crystallographic Titration | Crystallized in 4 different protonation states (cation, zwitterion, anion, dimeric cation), revealing differences in conformation and packing. nih.govresearchgate.net |

| L-Isoleucyl-L-Isoleucine (L-Ile-L-Ile) | Comparative Self-Assembly Study | Showed the weakest self-assembly propensity among Phe-Phe, Ala-Ile, and Ala-Ala, serving as a baseline model for hydrophobic interactions. acs.orgresearchgate.net |

Emerging Research Directions and Future Outlook for Isoleucyl Peptide Science

Exploration of Undiscovered Bioactivities and Novel Molecular Targets

While the structural roles of isoleucine in proteins are well-established, research is increasingly focused on uncovering specific, often regulatory, bioactivities of smaller isoleucine-containing peptides. These peptides are no longer seen merely as intermediates in protein metabolism but as potential signaling molecules and functional modulators in their own right. researchgate.net

Recent studies have begun to reveal a wide spectrum of activities. Bioactive peptides derived from natural sources are a major area of investigation. For example, peptides from marine organisms, fish, and milk hydrolysates have demonstrated a range of physiological effects, including antioxidant, antihypertensive, and immunomodulatory properties. nih.govnih.gov A novel peptide, CHM-273S, identified from milk hydrolysate, has shown potential for treating metabolic disorders like type 2 diabetes by alleviating glucose intolerance and insulin (B600854) resistance in rodent models. nih.gov Similarly, research into quinoa protein hydrolysates has identified peptides with the potential to inhibit cholesterol esterase (CEase) and pancreatic lipase (B570770) (PL), suggesting a role in managing hypercholesterolemia. researchgate.net

The identification of these bioactivities is intrinsically linked to the discovery of novel molecular targets. Understanding how these peptides exert their effects at a molecular level is crucial for their development as therapeutic agents. Research has moved beyond generalized effects to pinpointing specific interactions. For instance, computational and structural studies are elucidating how peptides bind to and modulate the activity of specific enzymes and cell surface receptors. researchgate.net An example of this is the detailed study of how a phosphopeptide derived from the CXCR7 receptor interacts with β-arrestin, providing structural insights into a key signaling pathway. plos.org Dipeptides are increasingly recognized as having specific regulatory functions through their interaction with protein partners, influencing plant growth and stress tolerance. researchgate.net

Table 1: Examples of Emerging Bioactivities and Molecular Targets for Isoleucine-Containing Peptides

| Peptide Source/Type | Discovered Bioactivity | Potential Molecular Target(s) | Reference(s) |

|---|---|---|---|

| Milk Hydrolysate (e.g., CHM-273S) | Alleviation of glucose intolerance and insulin resistance | Insulin Receptor Substrate 2 (IRS2), Akt signaling pathway | nih.gov |

| Quinoa Protein Hydrolysate | Anti-hypercholesterolemic | Cholesterol Esterase (CEase), Pancreatic Lipase (PL) | researchgate.net |

| Marine Organisms (General) | Antihypertensive, Antioxidant, Immunomodulatory | Angiotensin-Converting Enzyme (ACE) | nih.govnih.gov |

| Synthetic Phosphopeptide (CXCR7-derived) | Modulation of signal transduction | β-arrestin | plos.org |

| Proteinogenic Dipeptides | Plant growth regulation, Stress tolerance | Various protein partners | researchgate.net |

Innovations in Peptide Synthesis and Engineering Technologies

The ability to explore and utilize isoleucyl peptides is fundamentally dependent on the technologies available for their synthesis and modification. Recent years have seen transformative breakthroughs that have overcome many of the traditional limitations of peptide production. nih.gov

Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), remains a cornerstone technology, but with significant enhancements. nih.gov Modern SPPS workflows offer greater efficiency for producing peptides, even those with complex sequences or modifications. nih.govopenaccessjournals.com Innovations include the development of new coupling reagents, specialized linkers, and the integration of microwave-assisted techniques to accelerate reaction times and improve yields. openaccessjournals.com For large-scale production, Liquid-Phase Peptide Synthesis (LPPS) is also being refined. nih.gov

Peptide engineering focuses on modifying peptide structures to enhance their properties, such as stability, potency, and target specificity. Key technologies include: